4-Butylbenzamide

概要

説明

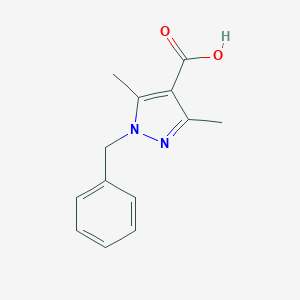

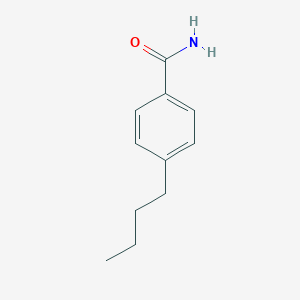

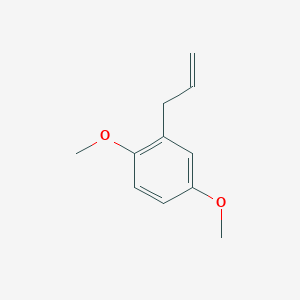

4-Butylbenzamide is a chemical compound that is part of the benzamide family. It is noteworthy due to its specific chemical properties and its potential applications in various fields. This compound, like other benzamides, typically features an amide functional group attached to a benzene ring.

Synthesis Analysis

The synthesis of 4-Butylbenzamide and its derivatives can involve multiple chemical pathways. For instance, one study reported the synthesis of related compounds via rhodium(III)-catalyzed annulation of N-arylbenzamidines, demonstrating a method that features excellent regioselectivity and broad substrate scope (Ren et al., 2021). Another method for synthesizing related benzamide compounds involved reactions with dicarboxylic acids, highlighting the flexibility in chemical synthesis strategies (Tothadi & Desiraju, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 4-Butylbenzamide, is characterized by the presence of an amide group attached to a benzene ring. Studies have shown that the molecular and crystal structures of such compounds can be complex and varied. For example, a study on related compounds revealed detailed molecular structures determined by single-crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in determining molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamides, including 4-Butylbenzamide, can undergo various chemical reactions due to their functional groups. These reactions can include interactions with other organic compounds, leading to the formation of complex structures and cocrystals, as observed in studies involving similar benzamide compounds (Manin et al., 2015). The presence of the amide group also influences the chemical properties such as solubility and interaction with solvents.

Physical Properties Analysis

The physical properties of 4-Butylbenzamide, like its solubility and melting point, are influenced by its molecular structure. Research on similar compounds provides insights into the solubility behavior in various solvents and the impact of molecular interactions on these properties (Ouyang et al., 2019).

科学的研究の応用

Reproductive System Effects : Butyl paraben, a derivative of 4-Butylbenzamide, can negatively impact the male reproductive system, affecting spermatogenesis and serum testosterone levels at doses below the accepted daily intake in Japan (Oishi, 2002).

Impact on Electron-Impact Reactions : Studies on N-t-butylbenzamides demonstrate how substituent effects influence hydrogen transfer processes, with varying impacts based on the nature of the substituent groups (Tsai & Rubottom, 1974).

Anticonvulsant Activity : Certain 4-aminobenzamides, closely related to 4-Butylbenzamide, show promising anticonvulsant activities, with specific compounds demonstrating higher effectiveness than traditional treatments like phenobarbital and phenytoin (Clark et al., 1984).

Agricultural Applications : N-methyl-4-tert-butylbenzanilides exhibit high preventive activity against rice blast, a significant agricultural concern, with specific derivatives showing the most effectiveness (Ito et al., 2010).

Hydrogen-Bonded Complex Formation : N-butylbenzamides form hydrogen-bonded complexes with aromatic hydrocarbons, as observed through various spectroscopic techniques (Nikolić et al., 1984).

Study of Crystalline Forms : Research on crystalline forms of benzamide derivatives, including those similar to 4-Butylbenzamide, helps in understanding their structural and functional properties (Norman, 2008).

Hydrolysis Behavior : The hydrolysis of derivatives of 4-Butylbenzamide, such as 4-chloro-N-t-butylbenzamide, reveals insights into chemical reaction trends and kinetics (Hyland & O'Connor, 1973).

Self-Assembly Studies : Investigations into the self-assembly of N-butylbenzamides through hydrogen bonding contribute to understanding molecular interactions in different solvents (Nikolić et al., 1992).

Optical Properties : The study of phenylbenzoxazole-based compounds related to 4-Butylbenzamide provides insights into emission enhancement in molecular aggregates due to specific molecular packing and interactions (Qian et al., 2012).

Dermal Absorption : Research on parabens, including butyl derivatives, in human and animal models helps understand their absorption and metabolism in skin (Jewell et al., 2007).

Safety and Hazards

特性

IUPAC Name |

4-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINRIKJBULSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384251 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzamide | |

CAS RN |

107377-07-1 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)